molecular formula C20H28N4O2 B5399226 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine

1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine

Cat. No. B5399226
M. Wt: 356.5 g/mol
InChI Key: BKTSDYOKLJFGLH-UHFFFAOYSA-N
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Description

1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine, also known as BIM-4, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BIM-4 is a piperazine derivative that acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the prefrontal cortex and has been implicated in various neuropsychiatric disorders such as schizophrenia, ADHD, and addiction.

Mechanism of Action

1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that modulates the activity of various intracellular signaling pathways. The dopamine D4 receptor is primarily expressed in the prefrontal cortex and has been implicated in various neuropsychiatric disorders such as schizophrenia, ADHD, and addiction. By blocking the activity of the dopamine D4 receptor, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine could modulate the activity of various brain circuits that are involved in these disorders.
Biochemical and physiological effects:
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been shown to modulate the activity of various neurotransmitter systems that are involved in the regulation of brain functions such as cognition, emotion, and reward. By blocking the activity of the dopamine D4 receptor, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine could enhance the activity of the dopamine D1 receptor, which is another subtype of the dopamine receptor family that is primarily expressed in the striatum and has been implicated in the regulation of reward-related behaviors. 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine could also modulate the activity of other neurotransmitter systems such as glutamate, GABA, and acetylcholine, which are involved in the regulation of various brain functions.

Advantages and Limitations for Lab Experiments

1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has several advantages as a pharmacological tool for lab experiments. First, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine is a selective antagonist of the dopamine D4 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptor subtypes. Second, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine is a potent and stable compound that could be easily synthesized and purified for use in lab experiments. Third, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been extensively characterized by various analytical techniques, which allows for the accurate determination of its chemical and physical properties. However, there are also some limitations to the use of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine in lab experiments. First, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine could have off-target effects on other neurotransmitter systems, which could complicate the interpretation of the results. Second, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine could have different effects in different brain regions or cell types, which could limit its generalizability to other systems.

Future Directions

There are several future directions for the research on 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine. First, further studies are needed to elucidate the precise mechanism of action of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine on the dopamine D4 receptor and other neurotransmitter systems. Second, further studies are needed to investigate the potential therapeutic applications of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine in neuropsychiatric disorders such as schizophrenia, ADHD, and addiction. Third, further studies are needed to explore the structure-activity relationship of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine and other dopamine D4 receptor antagonists, which could lead to the development of more potent and selective compounds. Fourth, further studies are needed to investigate the potential side effects and toxicity of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine, which could limit its clinical applications. Overall, the research on 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has the potential to contribute to our understanding of the dopamine D4 receptor and its role in various brain functions and neuropsychiatric disorders.

Synthesis Methods

The synthesis of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine involves a multi-step process that starts from the commercially available 4-methoxybenzoyl chloride and 2-butyl-1H-imidazole-4-carboxylic acid. The key step involves the formation of the piperazine ring by reacting the imidazole derivative with 1,4-dibromobutane, followed by N-alkylation with the 4-methoxybenzoyl chloride. The final product is obtained after purification and characterization by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been used as a lead compound for the development of novel dopamine D4 receptor antagonists that could be used for the treatment of neuropsychiatric disorders such as schizophrenia and ADHD. In drug discovery, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been used as a tool compound for the identification and characterization of new ligands for the dopamine D4 receptor. In neuroscience, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been used as a pharmacological tool to investigate the role of the dopamine D4 receptor in various brain functions such as cognition, emotion, and reward.

properties

IUPAC Name

[4-[(2-butyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-3-4-5-19-21-14-17(22-19)15-23-10-12-24(13-11-23)20(25)16-6-8-18(26-2)9-7-16/h6-9,14H,3-5,10-13,15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTSDYOKLJFGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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